Home > Products > Screening Compounds P136735 > 4-(imidazo[1,2-a]pyridin-3-yl)morpholine
4-(imidazo[1,2-a]pyridin-3-yl)morpholine - 565164-92-3

4-(imidazo[1,2-a]pyridin-3-yl)morpholine

Catalog Number: EVT-3490233
CAS Number: 565164-92-3
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(Imidazo[1,2-a]pyridin-3-yl)morpholine is a compound that combines the structural features of imidazo[1,2-a]pyridine and morpholine. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in inhibiting specific kinases like c-KIT, which is relevant in cancer therapy. The imidazo[1,2-a]pyridine moiety is known for its presence in various bioactive molecules, while morpholine contributes to the compound's solubility and pharmacokinetic properties.

Source

The synthesis and characterization of 4-(imidazo[1,2-a]pyridin-3-yl)morpholine have been documented in several scientific articles and patents, highlighting its relevance in drug discovery and development. Notably, research has shown its efficacy against a range of c-KIT mutations, making it a candidate for targeted cancer therapies .

Classification

This compound falls under the category of nitrogen-containing heterocycles, specifically classified as an imidazo[1,2-a]pyridine derivative. It can also be categorized as a morpholine derivative due to the presence of the morpholine ring. These classifications are significant as they determine the compound's chemical behavior and potential interactions within biological systems.

Synthesis Analysis

Methods

The synthesis of 4-(imidazo[1,2-a]pyridin-3-yl)morpholine can be achieved through various methodologies. One prominent method involves the aza-Friedel–Crafts reaction, where imidazo[1,2-a]pyridine is reacted with morpholine in the presence of a Lewis acid catalyst. This reaction allows for the introduction of the morpholine moiety at the appropriate position on the imidazo[1,2-a]pyridine scaffold .

Technical Details

The reaction typically requires mild conditions and can be performed under atmospheric conditions without the need for inert gas protection. The use of Lewis acids enhances the electrophilicity of the imidazo[1,2-a]pyridine, facilitating the nucleophilic attack by morpholine. Characterization of the resulting compound is usually performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity .

Molecular Structure Analysis

Structure

The molecular structure of 4-(imidazo[1,2-a]pyridin-3-yl)morpholine features a fused imidazo[1,2-a]pyridine ring system attached to a morpholine ring. The imidazo[1,2-a]pyridine provides aromaticity and nitrogen atoms that can participate in hydrogen bonding and coordination with metal ions.

Data

Key structural data include:

  • Molecular Formula: C10_{10}H10_{10}N4_{4}
  • Molecular Weight: 198.21 g/mol
  • Melting Point: Specific melting point data may vary based on synthesis conditions but generally falls within a defined range suitable for further applications.
Chemical Reactions Analysis

Reactions

4-(Imidazo[1,2-a]pyridin-3-yl)morpholine can undergo various chemical reactions typical of heterocycles:

  • Nucleophilic Substitution: The nitrogen atoms in both rings can engage in nucleophilic substitution reactions.
  • Oxidative Coupling: This compound can participate in oxidative coupling reactions to form more complex heterocycles or to introduce functional groups that enhance biological activity .

Technical Details

The reactivity profile is influenced by the electron-rich nature of the imidazo[1,2-a]pyridine ring and the basicity of the morpholine nitrogen. This makes it amenable to further derivatization aimed at optimizing its pharmacological properties.

Mechanism of Action

Process

The mechanism of action for compounds like 4-(imidazo[1,2-a]pyridin-3-yl)morpholine primarily involves inhibition of specific kinases such as c-KIT. The interaction with these kinases disrupts downstream signaling pathways essential for tumor growth and proliferation.

Data

Studies indicate that this compound binds effectively to the ATP-binding site of c-KIT, preventing substrate phosphorylation and subsequent activation of oncogenic signaling pathways . This mechanism underscores its potential as an anticancer agent.

Physical and Chemical Properties Analysis

Physical Properties

Physical properties include:

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide and methanol.

Chemical Properties

Chemical properties involve:

  • Stability: Generally stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of nitrogen-containing heterocycles; may participate in electrophilic aromatic substitution or nucleophilic addition reactions.

Relevant data from studies highlight that variations in substituents on either ring can significantly affect solubility and biological activity .

Applications

Scientific Uses

4-(Imidazo[1,2-a]pyridin-3-yl)morpholine has promising applications in medicinal chemistry:

  • Anticancer Research: As a potential inhibitor of c-KIT mutations associated with various cancers.
  • Drug Development: Serves as a scaffold for designing new therapeutic agents targeting kinase pathways.
  • Biological Studies: Useful in understanding kinase signaling mechanisms and developing targeted therapies.

Research continues to explore its full potential through structural modifications aimed at enhancing efficacy and reducing side effects .

Historical Evolution of Imidazo[1,2-a]pyridine Derivatives in Medicinal Chemistry

The imidazo[1,2-a]pyridine scaffold has evolved from a synthetic curiosity to a privileged structure in drug discovery. First synthesized in the late 1950s via the Groebke-Blackburn-Bienaymé reaction or condensation of α-haloketones with 2-aminopyridines, this bicyclic 5-6 heterocycle gained prominence due to its structural resemblance to purines and exceptional capacity for diversifying substitution patterns. Early clinical applications emerged in the 1980s with the development of zolpidem (an insomnia drug targeting GABAA receptors) and alpidem (an anxiolytic agent), demonstrating the scaffold's central nervous system bioavailability [7] [10]. The 1990s saw expansion into gastrointestinal therapeutics with zolimidine, a gastroprotective agent acting via proton pump inhibition [5] [10].

The 2000s marked a turning point with high-throughput screening campaigns identifying imidazo[1,2-a]pyridines as potent inhibitors of diverse oncology and infectious disease targets. Notable milestones include:

  • Telacebec (Q203): A clinical-stage antitubercular agent (Phase II) targeting cytochrome bcc complex (QcrB subunit), exhibiting nanomolar potency against drug-resistant Mycobacterium tuberculosis strains [5].
  • c-Met inhibitors: Selective analogs (e.g., compound 31 from [9]) showing IC50 = 12.8 nM against c-Met kinase and >78-fold selectivity over other kinases.
  • PI3K p110α inhibitors: Thiazole derivatives (e.g., compound 12 from [3]) demonstrating potent enzyme inhibition (IC50 = 0.067 µM) and tumor growth suppression.

Table 1: Clinically Approved Drugs Featuring Imidazo[1,2-a]pyridine Core

Drug NameTherapeutic AreaPrimary TargetYear Introduced
ZolpidemInsomniaGABAA Receptor1980s
AlpidemAnxietyGABAA Receptor1980s
ZolimidineGastroprotectionProton Pump1980s
Minodronic AcidOsteoporosisOsteoclast ATPase1990s
NecopidemSedationGABAA Receptor(Discontinued)

The scaffold's versatility stems from three key positions for derivatization: C-3 (electrophile-sensitive), C-6/C-8 (electron-rich positions for electrophilic substitution), and N-1 (suitable for alkylation). These sites enable precise modulation of electronic properties, steric bulk, and hydrogen-bonding capacity to optimize target engagement [5] [10].

Role of Morpholine Moieties in Enhancing Pharmacokinetic Profiles

Morpholine (1,4-tetrahydro-oxazine) is a six-membered heterocycle with proven utility in improving drug-like properties. Its integration into the imidazo[1,2-a]pyridine scaffold at C-3—specifically as 4-(imidazo[1,2-a]pyridin-3-yl)morpholine—confers distinct pharmacokinetic advantages:

Solubility and Permeability Enhancement: Morpholine’s tertiary amine (pKa ~8.5) provides moderate basicity, enhancing water solubility at physiological pH through salt formation. Simultaneously, its hydrophobic oxygen atom contributes to membrane permeability. This balanced amphiphilicity addresses a key limitation of unsubstituted imidazo[1,2-a]pyridines, which often exhibit high lipophilicity (cLogP >3.5) and poor aqueous solubility [4] [6]. For example, in anti-TB carboxamides, morpholine-containing analogs demonstrated improved bioavailability compared to lipophilic biaryl ethers [4].

Metabolic Stability: Morpholine acts as a bioisostere for metabolically labile motifs. Y(OTf)3-catalyzed three-component reactions efficiently yield C3-alkylated derivatives like 4a, where morpholine shields the reactive imidazo[1,2-a]pyridine core from oxidative degradation [6]. This contrasts with N-methylpiperazine analogs, which often undergo N-dealkylation. Studies show morpholine-containing compounds exhibit lower intrinsic clearance in hepatic microsomes compared to piperidine or acyclic amine counterparts [8].

Target Engagement Modulation: Morpholine’s oxygen can form key hydrogen bonds with protein residues (e.g., hinge regions of kinases), enhancing binding specificity. In c-Met inhibitors, morpholine-substituted imidazo[1,2-a]pyridines demonstrated improved selectivity profiles due to optimal fit within the hydrophobic pocket adjacent to the ATP-binding site [9]. Additionally, morpholine’s conformational flexibility enables adaptation to diverse binding cavities.

Table 2: Impact of Morpholine vs. Other Amines on Key Compound Properties

Amine ComponentRepresentative CompoundcLogPSolubility (µg/mL)Microsomal Stability (% remaining)
MorpholineAnti-TB Compound 18 [4]5.8415.2>85% (rat)
PiperidineAnti-TB Compound 17 [4]5.848.772% (rat)
DimethylaminePDGFRβ Inhibitor 11 [1]3.76>100<30% (rat)
PyrrolidinePI3K Inhibitor 2a [3]3.2242.565% (human)

Rationale for Hybridization: Synergistic Effects in Target Engagement

The strategic fusion of imidazo[1,2-a]pyridine and morpholine leverages complementary pharmacophoric elements to generate synergistic bioactivity. This hybridization approach addresses three key challenges in drug design:

Dual Target Modulation: The imidazo[1,2-a]pyridine core often interacts with hydrophobic enzyme pockets (e.g., ATP sites in kinases), while morpholine extends toward polar regions, enabling bifunctional engagement. In PDGFRβ inhibitors, morpholine-linked analogs (e.g., compound 11) achieved >100-fold selectivity over c-FMS/c-KIT kinases by forming a hydrogen bond with Asp-111 in the outer floor of the binding pocket—an interaction inaccessible to flexible amines [1]. Similarly, in tubulin polymerization inhibitors, morpholine-imidazo[1,2-a]pyridine hybrids (e.g., compound 6d) disrupted microtubule assembly at 0.84 µM by simultaneously engaging the colchicine binding site and β-tubulin’s T7 loop [8].

Overcoming Efflux-Mediated Resistance: P-glycoprotein (Pgp) efflux limits many anticancer agents. Fluorinated morpholine derivatives conjugated to imidazo[1,2-a]pyridines significantly reduce Pgp recognition. In PDGFRβ inhibitors, cis-2-fluoropiperidine (a morpholine bioisostere) reduced efflux ratios from >10 to <2, enhancing cellular retention and oral bioavailability (F = 46% in rats vs. 16% for non-fluorinated analogs) [1].

Prolonged Target Residence: Morpholine’s moderate basicity prolongs target occupancy through reversible ionic interactions. In c-Met inhibitors, morpholine-containing compound 31 exhibited sustained suppression of phospho-Met and downstream effectors (Akt/ERK) in EBC-1 lung cancer cells at 40 nM—a 5-fold longer duration than non-hybrid analogs [9]. This correlates with reduced dosing frequency in vivo.

Table 3: Bioactive Hybrid Compounds Featuring 4-(Imidazo[1,2-a]pyridin-3-yl)morpholine Motif

Hybrid StructureTherapeutic TargetPotency (IC50 or MIC)Key Synergistic Effect
Tubulin Polymerization Inhibitor [8]Microtubules0.84 µM (A549 cells)Arrests G2/M phase via β-tubulin distortion
PDGFRβ Inhibitor [1]PDGFRβ Kinase25 nM (cellular assay)Selectivity >100× over c-FMS/c-KIT
c-Met Inhibitor [9]c-Met Kinase12.8 nM (enzymatic)Blocks HGF-induced cell scattering at 40 nM
QcrB Inhibitor [5]Cytochrome bcc complex≤0.006 µM (Mtb MIC)Activity against MDR/XDR tuberculosis strains
PI3K p110α Inhibitor [3]PI3 Kinase0.067 µM (enzymatic)>50× selectivity over p110β/p110δ isoforms

Properties

CAS Number

565164-92-3

Product Name

4-(imidazo[1,2-a]pyridin-3-yl)morpholine

IUPAC Name

4-imidazo[1,2-a]pyridin-3-ylmorpholine

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C11H13N3O/c1-2-4-14-10(3-1)12-9-11(14)13-5-7-15-8-6-13/h1-4,9H,5-8H2

InChI Key

OPVNUNHAHWTMGS-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CN=C3N2C=CC=C3

Canonical SMILES

C1COCCN1C2=CN=C3N2C=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.